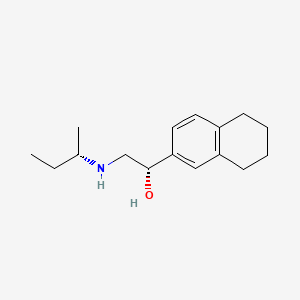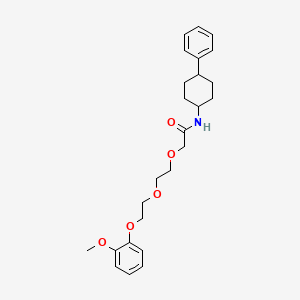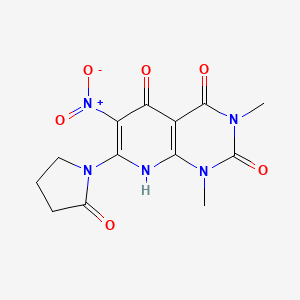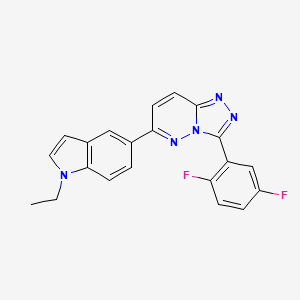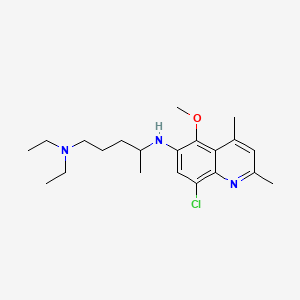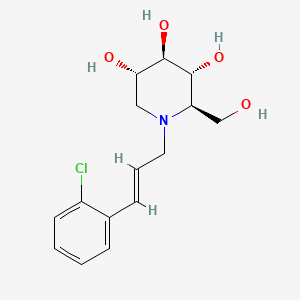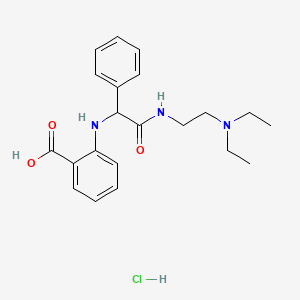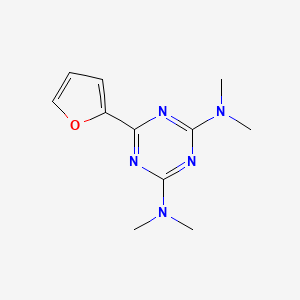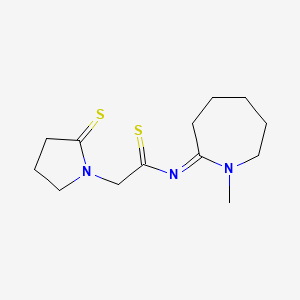
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- is a complex organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- typically involves the reaction of pyrrolidine derivatives with ethanethioamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- include other thioamides and pyrrolidine derivatives. Examples include:
- Thioacetamide
- Pyrrolidine-2-thione
- N-Methylpyrrolidine-2-thione
Uniqueness
The uniqueness of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups and molecular configuration makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
126647-16-3 |
|---|---|
Fórmula molecular |
C13H21N3S2 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
N-(1-methylazepan-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C13H21N3S2/c1-15-8-4-2-3-6-11(15)14-12(17)10-16-9-5-7-13(16)18/h2-10H2,1H3 |
Clave InChI |
CJWVDKJZEARXDT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCCC1=NC(=S)CN2CCCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


